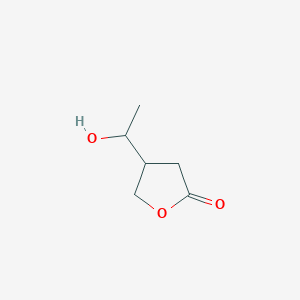
4-(1-Hydroxyethyl)-gamma-butanolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-hydroxyethyl)-gamma-butanolactone is a butan-4-olide that is gamma-butanolactone substituted by a 1-hydroxyethyl group at position 4. It has a role as a metabolite. It is a butan-4-olide and a secondary alcohol.
Aplicaciones Científicas De Investigación
Metabolism and Disposition : 1,4-butanediol, closely related to 4-(1-Hydroxyethyl)-gamma-butanolactone, is rapidly absorbed and metabolized into gamma-hydroxybutyric acid in both animals and humans, reflecting the toxicological profile of gamma-hydroxybutyric acid (Irwin, 1996).
Neuropharmacological Effects : Research indicates that substances like 1,4-butanediol and gamma-butyrolactone, which are structurally and functionally similar to 4-(1-Hydroxyethyl)-gamma-butanolactone, exhibit neuropharmacological effects akin to gamma-hydroxybutyrate (GHB). These effects include alterations in mental status and respiratory depression (Mason & Kerns, 2002).
Behavioral Effects : Gamma-hydroxybutyrate and its precursors, including compounds similar to 4-(1-Hydroxyethyl)-gamma-butanolactone, strongly influence behaviors related to core human functions such as food intake, sexual behavior, and sleep-wake regulation (Bosch & Seifritz, 2016).
Toxicity and Overdose : The ingestion of substances like 1,4-butanediol can lead to toxic effects and overdose, resulting in clinical findings such as vomiting, respiratory depression, and even death. These findings highlight the importance of understanding the toxicological profile of similar compounds (Zvosec et al., 2001).
Pharmacokinetics : Studies on the pharmacokinetics of gamma-hydroxybutyrate and related substances, such as 1,4-butanediol, demonstrate rapid absorption, distribution, and elimination, highlighting their impact on the central nervous system (Brenneisen et al., 2004).
Propiedades
Nombre del producto |
4-(1-Hydroxyethyl)-gamma-butanolactone |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-(1-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-4(7)5-2-6(8)9-3-5/h4-5,7H,2-3H2,1H3 |
Clave InChI |
SDQNMZALKPBELF-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)OC1)O |
SMILES canónico |
CC(C1CC(=O)OC1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
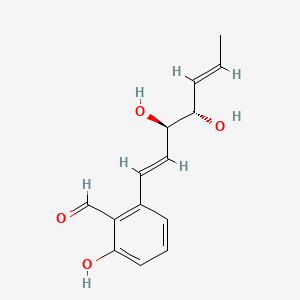

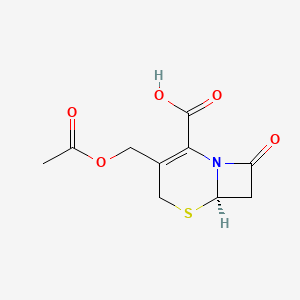
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
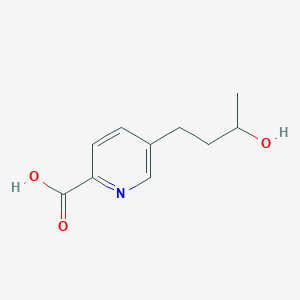
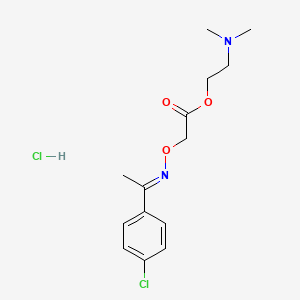
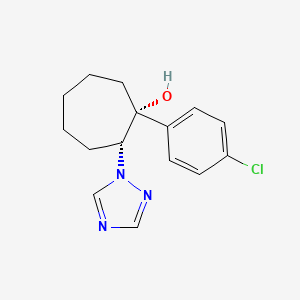
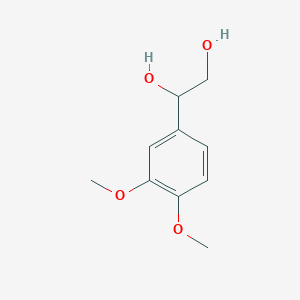
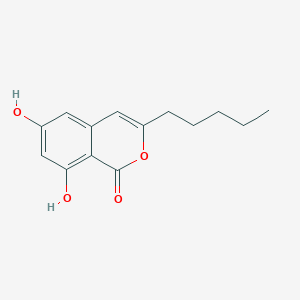
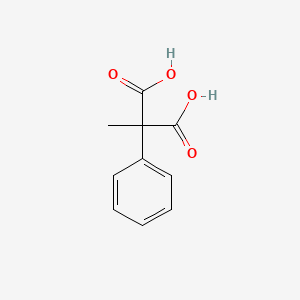
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)